N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,3-dimethoxybenzamide
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Overview
Description
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,3-dimethoxybenzamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a pyrimidine ring substituted with a dimethylamino group and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the dimethylamino group. The final step involves coupling the pyrimidine derivative with 2,3-dimethoxybenzoyl chloride under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,3-dimethoxybenzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific biological pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and pyrimidine ring play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaminopyridine (DMAP): A catalyst used in acylation reactions.
2,3-Dimethoxybenzaldehyde: A precursor in organic synthesis.
6-Methylpyrimidine-2,4-diamine: A compound with similar pyrimidine structure.
Uniqueness
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,3-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in research and industry.
Properties
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-11-9-12(20-17(19-11)21(2)3)10-18-16(22)13-7-6-8-14(23-4)15(13)24-5/h6-9H,10H2,1-5H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIKRGISRJCNJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)C2=C(C(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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